N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-19-3-2-4-20(15-19)28-16-21(26)23-9-10-24-11-13-25(14-12-24)18-7-5-17(22)6-8-18/h2-8,15H,9-14,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUBAZDCYLCTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) as a precursor.
- Reagents : The reaction involves the use of 1-(2-fluorophenyl)piperazine and potassium carbonate in acetonitrile.
- Procedure : The mixture is stirred at reflux for 16 hours, followed by filtration and purification using silica gel column chromatography.
This method yields the target compound with a good degree of purity and structural integrity, as confirmed by spectroscopic methods like NMR and mass spectrometry .
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its potential antidepressant effects.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
- Antidepressant Activity : In animal models, the compound has shown significant antidepressant-like effects, comparable to established SSRIs. These effects are attributed to its ability to increase serotonin levels in the synaptic cleft .
- Anxiolytic Effects : Research indicates that the compound may also possess anxiolytic properties, reducing anxiety-like behaviors in rodent models .
- Neuroprotective Properties : Some studies suggest that it might offer neuroprotective benefits against oxidative stress, which is crucial in neurodegenerative diseases .
Data Table: Biological Activity Summary
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving rodents, this compound was administered over a period of four weeks. The results indicated a statistically significant decrease in behavioral despair as measured by the forced swim test, suggesting robust antidepressant properties.
Case Study 2: Anxiolytic Effects
Another study focused on the anxiolytic effects of the compound using an elevated plus maze. The results demonstrated that animals treated with the compound spent significantly more time in open arms compared to controls, indicating reduced anxiety levels.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide. For instance, derivatives of similar piperazine structures have been evaluated for their effects against various cancer cell lines. A notable study demonstrated significant growth inhibition against several tumor types, indicating that modifications in the piperazine structure can enhance anticancer properties .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cell Lines Tested | Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Antitubercular Properties
The compound's analogs have also been investigated for their antitubercular properties. Research indicated that certain derivatives showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL. This suggests that modifications in the chemical structure can lead to compounds with enhanced efficacy against resistant strains of tuberculosis .
Interaction with Receptors
This compound has been noted for its ability to interact with various receptors, including serotonin and dopamine receptors. The presence of the piperazine moiety is crucial for these interactions, which can lead to diverse biological effects, including modulation of neurotransmitter systems that are implicated in mood disorders and other neurological conditions .
Inhibition of Nucleoside Transporters
Recent findings suggest that this compound may act as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are vital for nucleotide synthesis and regulation of adenosine levels, which play a role in numerous physiological processes and pathologies, including cancer and inflammation. The selectivity towards ENT2 over ENT1 has been particularly noted, providing a potential pathway for targeted therapies .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
- Study on Anticancer Efficacy : A comprehensive evaluation of various derivatives showed that modifications in the side chains significantly influenced their anticancer activity, with some compounds exhibiting over 80% inhibition against specific cancer cell lines .
- Antitubercular Screening : In vitro testing revealed that certain derivatives maintained activity against both standard and rifampin-resistant strains of M. tuberculosis, suggesting a promising avenue for developing new antitubercular agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, and how can purity be optimized?
- Methodology :
-
Stepwise synthesis : Analogous compounds (e.g., piperazine-acetamide derivatives) are typically synthesized via nucleophilic substitution or amide coupling. For example, piperidinyl intermediates are reacted with activated acetamide precursors under reflux in anhydrous solvents like DCM or THF .
-
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Purity ≥95% is achievable via HPLC with C18 columns (acetonitrile/water mobile phase) .
-
Key challenges : Hydrolysis of the acetamide group under acidic/basic conditions requires pH control. Impurities from incomplete piperazine substitution are mitigated by excess reagent (1.5–2 eq) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Fluorophenylpiperazine, DCM, RT, 12h | 75–80 | 85–90 |
| 2 | 2-(3-Methoxyphenoxy)acetyl chloride, THF, 0°C → RT | 60–65 | 90–95 |
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR : NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm, piperazine CH at δ 2.5–3.0 ppm). NMR verifies carbonyl (C=O at ~170 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution MS (HRMS-ESI) matches theoretical molecular weight (CHFNO: 410.18 g/mol) .
- X-ray crystallography : Resolves bond angles/lengths (e.g., C–N piperazine bond: 1.47 Å; C–O acetamide: 1.23 Å) .
Q. What safety protocols are critical for handling this compound?
- Hazard mitigation :
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with irritants) .
- Ventilation : Use fume hoods during synthesis (volatile solvents like THF).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact pharmacological activity?
- SAR insights :
- Fluorine substitution : Enhances metabolic stability and CNS penetration (logP reduction by 0.5–1.0 vs. non-fluorinated analogs) .
- Methoxy positioning : 3-Methoxy improves solubility (logS −4.2 vs. −5.8 for 4-methoxy) but may reduce receptor binding affinity (IC increases by ~30%) .
- Experimental design : Compare analogs in radioligand binding assays (e.g., dopamine D2/D3 receptors) and MDCK permeability models .
Q. How can conflicting data on receptor binding affinities be resolved?
- Case study : Discrepancies in reported D2 receptor K values (5 nM vs. 22 nM) may arise from:
- Assay conditions : Differences in buffer pH (7.4 vs. 7.0) or membrane preparation (HEK293 vs. CHO cells) .
- Ligand purity : Batches with ≤90% purity show reduced affinity (EC shifts 2–3 fold) .
- Resolution : Validate using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) and orthogonal assays (e.g., functional cAMP inhibition) .
Q. What in vivo experimental designs are optimal for evaluating pharmacokinetics?
- Protocol :
- Dosing : Oral (10 mg/kg) and IV (2 mg/kg) administration in Sprague-Dawley rats.
- Sampling : Plasma collected at 0.5, 1, 2, 4, 8, 24h post-dose.
- Analytics : LC-MS/MS quantifies compound (LLOQ: 1 ng/mL).
- Key parameters :
- Bioavailability : ~40% (oral) due to first-pass metabolism .
- Half-life : 6–8h (liver microsomal stability t >60 min) .
Q. How can computational modeling predict off-target interactions?
- Approach :
- Molecular docking : Glide SP/XP (Schrödinger) against 5-HT, σ1 receptors (PDB IDs: 6A93, 5HK1).
- MD simulations : 100 ns GROMACS runs assess binding stability (RMSD <2.0 Å) .
- Outcome : Predicts moderate σ1 affinity (K ~150 nM), validated via radioligand displacement assays .
Data Contradiction Analysis
Q. Why do studies report varying metabolic stability in hepatic microsomes?
- Factors :
- Species differences : Human vs. rat microsomes (CYP3A4 vs. CYP2D6 dominance) yield 2–3 fold variation in clearance rates .
- Incubation time : Longer incubations (>60 min) underestimate stability due to enzyme inactivation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
